molecular formula C9H12N2O3 B1297025 3,5-Dimethoxybenzohydrazide CAS No. 51707-38-1

3,5-Dimethoxybenzohydrazide

Cat. No.: B1297025
CAS No.: 51707-38-1
M. Wt: 196.2 g/mol
InChI Key: DOWVACHORBOSEF-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzoic acid and features two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzohydrazide can be synthesized through the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

3,5-Dimethoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{3,5-Dimethoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3,5-Dimethoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products:

    Oxidation: Produces oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Forms amines or alcohols.

    Substitution: Results in substituted benzohydrazides with different functional groups.

Scientific Research Applications

3,5-Dimethoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The methoxy groups enhance its reactivity and influence its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzohydrazide
  • 4-Hydroxy-3,5-dimethoxybenzohydrazide
  • 3,5-Dimethoxybenzoic acid

Comparison: 3,5-Dimethoxybenzohydrazide is unique due to the position of its methoxy groups, which influence its chemical reactivity and biological activity

Properties

IUPAC Name

3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(12)11-10)4-8(5-7)14-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVACHORBOSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326241
Record name 3,5-Dimethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51707-38-1
Record name 51707-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51707-38-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3,5-Dimethoxybenzohydrazide?

A1: this compound has the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol. [] While specific spectroscopic data isn't detailed in the provided research, it's typically characterized using techniques like IR, UV, and 1H NMR spectroscopy. [, ] X-ray crystallography reveals that the asymmetric unit contains two independent molecules, linked by N—H⋯O and C—H⋯O hydrogen bonds. []

Q2: How does this compound contribute to the synthesis of new compounds with biological activity?

A2: this compound acts as a building block in synthesizing more complex molecules, specifically hydrazones, which have shown potential biological activities. For example, it's a precursor to N'-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide, a compound exhibiting promising trypanocide and leishmanicidal activities. []

Q3: Are there any structure-activity relationship (SAR) studies available for derivatives of this compound?

A3: Yes, research indicates that incorporating bromine atoms into hydrazone derivatives of this compound may enhance their antibacterial activity. [] This suggests that modifications to the aromatic ring of the benzohydrazide structure can significantly influence biological activity.

Q4: What applications does this compound have in polymer chemistry?

A4: this compound, along with its derivative 4,4′-(propane-1,3-diylbis(oxy))bis(this compound), are used as monomers in the synthesis of poly(amide imide)s. These polymers exhibit good solubility in organic solvents, thermal stability, and desirable mechanical properties, making them suitable for applications requiring flexible and tough films. []

Q5: Has this compound been explored in computational chemistry studies?

A5: While the provided research doesn't directly involve computational studies on this compound itself, molecular modeling was used to investigate the potential biological targets of its derivative, N'-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide. These studies identified cysteine proteases as possible targets for its trypanocidal and leishmanicidal activities. []

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